molecular formula C18H24ClN3O3 B8117642 Lenalidomide-C5-NH2 hydrochloride

Lenalidomide-C5-NH2 hydrochloride

Numéro de catalogue: B8117642
Poids moléculaire: 365.9 g/mol
Clé InChI: MDQAJUCZXLGNMH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lenalidomide-C5-NH2 hydrochloride is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is specifically designed to recruit Cereblon (CRBN) protein, making it a valuable tool in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are used to degrade specific proteins within cells, offering a novel approach to drug development and disease treatment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-C5-NH2 hydrochloride typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride. This reaction forms the nitro precursor, which is then reduced using a catalyst such as 10% palladium on carbon (Pd/C) under hydrogen pressure . The final product is obtained by further purification and crystallization processes.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization techniques such as Design of Experiments (DoE) are employed to enhance yield and efficiency. High-performance liquid chromatography (HPLC) is often used for the analysis and purification of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Lenalidomide-C5-NH2 hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: Commonly used in the synthesis process to reduce nitro groups to amino groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Lenalidomide-C5-NH2, which can be further utilized in the synthesis of PROTACs and other bioactive molecules .

Applications De Recherche Scientifique

Lenalidomide-C5-NH2 hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

Lenalidomide-C5-NH2 hydrochloride exerts its effects by binding to the Cereblon (CRBN) protein, a component of the CRL4 CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of target proteins such as IKZF1 and IKZF3. This mechanism is particularly effective in the treatment of multiple myeloma and myelodysplastic syndromes .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Thalidomide: The parent compound from which lenalidomide is derived.

    Pomalidomide: Another derivative of thalidomide with similar immunomodulatory properties.

    C5 Lenalidomide-PEG5-NH2 hydrochloride: A related compound used in PROTAC research

Uniqueness

Lenalidomide-C5-NH2 hydrochloride is unique due to its specific design for recruiting CRBN protein, making it highly effective in targeted protein degradation. Its ability to form PROTACs distinguishes it from other lenalidomide derivatives, offering a versatile tool for drug discovery and therapeutic applications .

Activité Biologique

Lenalidomide, a derivative of thalidomide, is an immunomodulatory drug (IMiD) widely used in the treatment of multiple myeloma and other hematological malignancies. The compound Lenalidomide-C5-NH2 hydrochloride represents a specific analog that has garnered attention for its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on cytokine production, and implications for targeted therapies.

Lenalidomide exerts its biological effects through several key mechanisms:

  • Cytokine Modulation :
    • Lenalidomide inhibits pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12 while enhancing the secretion of the anti-inflammatory cytokine IL-10. This modulation helps to create a more favorable immune environment for anti-tumor activity .
    • The drug reduces the production of IL-6 by directly acting on malignant plasma cells (PCs), which is crucial for their growth and survival .
  • Cell Cycle Regulation :
    • It upregulates cyclin-dependent kinase inhibitors (CDKIs) like p21, p15, p16, and p27, leading to growth inhibition in malignant cells. This is achieved through epigenetic modifications that enhance transcription factor access to the p21 promoter .
  • Apoptosis Induction :
    • Lenalidomide promotes apoptosis in malignant PCs by downregulating NF-kB activity, which in turn decreases anti-apoptotic proteins such as cIAP2 and FLIP. This dual mechanism—upregulating pro-apoptotic signals while downregulating survival signals—facilitates tumor cell death .
  • Immune System Activation :
    • The compound enhances T-cell activity and natural killer (NK) cell cytotoxicity. It increases the proliferation of NK cells and augments antibody-dependent cellular cytotoxicity (ADCC) through IL-2 production by T-cells .

Clinical Case Studies

Recent clinical findings illustrate the efficacy of this compound in treating multiple myeloma:

  • Case Study 1 : A patient previously treated with thalidomide showed significant improvement when switched to a regimen including Lenalidomide combined with dexamethasone. The patient experienced reduced tumor burden and improved quality of life .
  • Case Study 2 : Another case highlighted the drug's effectiveness in patients with renal impairment, where careful monitoring allowed for safe administration without exacerbating pre-existing conditions .

These cases underscore the importance of personalized treatment approaches when using Lenalidomide derivatives.

Comparative Efficacy

The following table summarizes key findings related to the biological activity of this compound compared to traditional therapies:

Parameter This compound Traditional Therapies
Cytokine ModulationInhibits TNF-α, IL-6; increases IL-10Limited modulation
Apoptosis InductionEnhances caspase activity; reduces NF-kBVariable effects
Immune ActivationBoosts T-cell and NK-cell activityMinimal immune engagement
Patient TolerabilityGenerally well-toleratedHigher incidence of side effects

Future Directions

Research continues to explore the potential of this compound in combination therapies and its role in targeted protein degradation through PROTAC technology. This approach may enhance its efficacy against resistant malignancies by selectively degrading oncogenic proteins while sparing normal cellular functions .

Propriétés

IUPAC Name

3-[7-(5-aminopentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3.ClH/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23;/h4,6-7,15H,1-3,5,8-11,19H2,(H,20,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQAJUCZXLGNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.